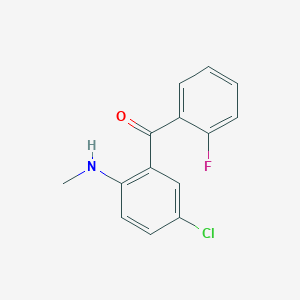

2-Methylamino-5-chloro-2'-fluorobenzophenone

Overview

Description

2-Methylamino-5-chloro-2’-fluorobenzophenone is a chemical compound with the following properties:

- Linear Formula : H<sub>2</sub>NC<sub>6</sub>H<sub>3</sub>(Cl)C(O)C<sub>6</sub>H<sub>4</sub>F

- CAS Number : 784-38-3

- Molecular Weight : 249.67 g/mol

- EC Number : 212-316-8

- MDL Number : MFCD00038381

Synthesis Analysis

CFMB can be synthesized through various methods. Notably, it serves as an electrophilic coupling reagent for the determination of iron (III) in environmental waters, soils, and industrial effluent samples. Additionally, it has been employed in the synthesis of several compounds, including:

- 2,4-disubstituted quinolones via the Meyer-Schuster rearrangement.

- 6-chloro-2-methyl-4-(2-fluorophenyl) quinazoline .

- N-desalkylflurazepam .

- Benzotriazepines .

- Diazepam-related benzodiazepines .

Molecular Structure Analysis

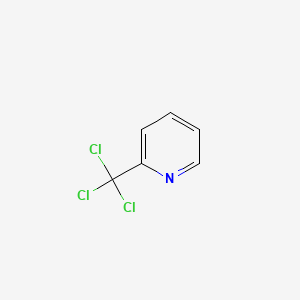

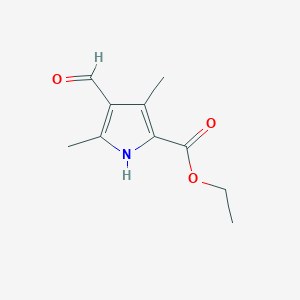

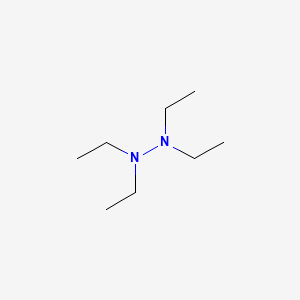

The molecular structure of CFMB consists of a benzophenone core with a methylamino group at the 2-position , a chlorine atom at the 5-position , and a fluorine atom at the 2’-position .

Chemical Reactions Analysis

CFMB can participate in various chemical reactions, including electrophilic substitutions, nucleophilic additions, and rearrangements. Its reactivity depends on the functional groups present in the molecule.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 95-98°C (literature value).

- Solubility : Soluble in organic solvents.

- Appearance : CFMB is a solid crystalline compound.

- SMILES String : Nc1ccc(Cl)cc1C(=O)c2ccccc2F

Scientific Research Applications

Synthesis and Spectral Analysis

2-Methylamino-5-chloro-2'-fluorobenzophenone has been used in the synthesis of complex organic compounds. In a study by Satheeshkumar et al. (2017), it was utilized to synthesize compounds with potential photophysical properties, showing applications in molecular geometry and chemical reactivity analysis (Satheeshkumar et al., 2017).

Anticancer Activity

Research has explored the anticancer activity of compounds synthesized using 2-Methylamino-5-chloro-2'-fluorobenzophenone. Uddin et al. (2020) synthesized Schiff bases from similar compounds, which were then tested against cancer cell lines, indicating its utility in developing potential anticancer agents (Uddin et al., 2020).

Imaging in Parkinson's Disease

The compound has been instrumental in synthesizing agents for imaging in Parkinson's disease. Wang et al. (2017) reported its use in preparing PET agents for imaging LRRK2 enzyme, crucial in Parkinson's research (Wang et al., 2017).

GPR39 Agonists Discovery

A study by Sato et al. (2016) identified compounds synthesized from 2-Methylamino-5-chloro-2'-fluorobenzophenone as novel GPR39 agonists, indicating its application in the discovery of new drugs (Sato et al., 2016).

Solubility and Physical Property Studies

It has also been used in studying solubility and physical properties of organic compounds. Brumfield et al. (2015) utilized similar compounds for deriving Abraham model correlations, which helps in predicting the solubility of organic solutes (Brumfield et al., 2015).

Synthesis of Fluorescent Sensors

Research by G. Suman et al. (2019) highlights the synthesis of fluorescent sensors using related compounds, demonstrating its application in detecting analytes like Al3+ and Zn2+ (G. Suman et al., 2019).

Synthesis of Key Intermediate in Drug Discoveries

Nishimura and Saitoh (2016) demonstrated the use of related compounds in synthesizing key intermediates in drug discovery, showcasing its relevance in pharmaceutical research (Nishimura & Saitoh, 2016).

Safety And Hazards

- Hazard Statements : CFMB is classified as an eye irritant (H315) , skin irritant (H319) , and a specific target organ toxicant (STOT SE 3) affecting the respiratory system.

- Precautionary Measures : Handle with care, wear appropriate personal protective equipment, and avoid inhalation or skin contact.

- Storage : Store as a combustible solid (Storage Class Code 11).

Future Directions

Research on CFMB could explore its applications beyond the mentioned synthesis reactions. Investigating its potential in drug discovery, materials science, or catalysis could yield valuable insights.

properties

IUPAC Name |

[5-chloro-2-(methylamino)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULELQOJFPCDNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336141 | |

| Record name | 2-Methylamino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylamino-5-chloro-2'-fluorobenzophenone | |

CAS RN |

1548-36-3 | |

| Record name | 2-Methylamino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.